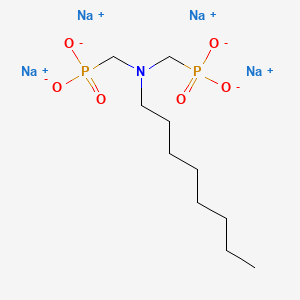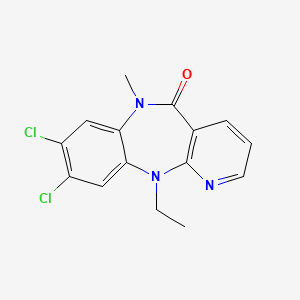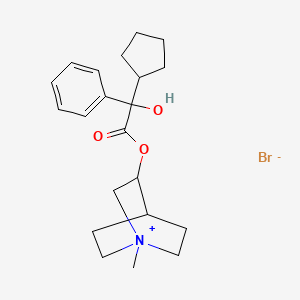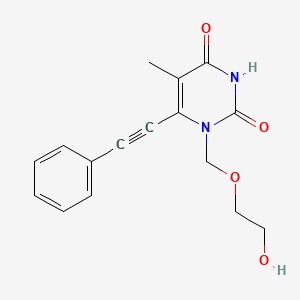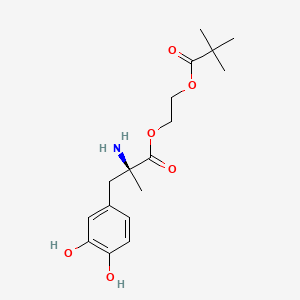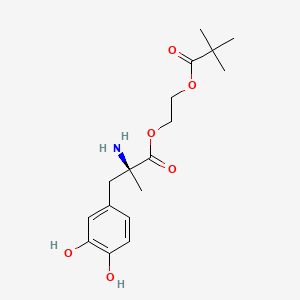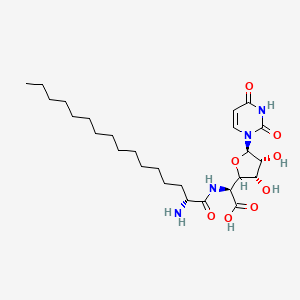
2-Methyl-4-(pyridin-2-yl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 42641 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in different chemical reactions and its utility in research and industrial applications.
Preparation Methods
The preparation of NSC 42641 involves specific synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
NSC 42641 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
NSC 42641 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, NSC 42641 is being investigated for its potential therapeutic applications, including its use in drug development and disease treatment. In industry, the compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of NSC 42641 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
NSC 42641 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or similar functional groups. The comparison can focus on differences in reactivity, stability, and specific applications. Some similar compounds include NSC 32065, NSC 36586, and NSC 36587 .
Would you like more detailed information on any specific section?
Properties
CAS No. |
6311-87-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-4-pyridin-2-ylpentan-3-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(13)9(3)10-6-4-5-7-12-10/h4-9H,1-3H3 |
InChI Key |
DUZWTMFSROVUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


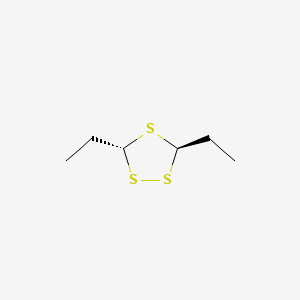
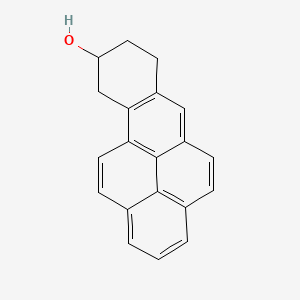
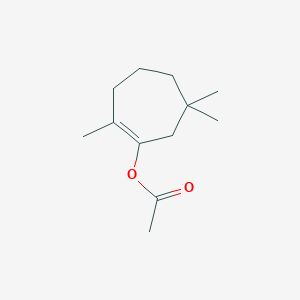

![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
